

# BMS-986195: A Technical Overview of its Selectivity Profile Against Tec Family Kinases

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## Compound of Interest

Compound Name: BMS961

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## Introduction

Branerutinib (BMS-986195) is a potent, orally bioavailable, and covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase and a key member of the Tec family of kinases, which plays a crucial role in the signaling pathways of various hematopoietic cells.[2] Specifically, BTK is essential for B-cell receptor (BCR) and Fc receptor signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] BMS-986195 covalently modifies a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[2] This technical guide provides an in-depth analysis of the selectivity profile of BMS-986195, with a particular focus on the Tec family of kinases, and details the experimental methodologies used for its characterization.

## Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. BMS-986195 has demonstrated high selectivity for BTK over a broad panel of other kinases.[2][4][5] Its primary off-target activity is observed against other members of the Tec family of kinases.

## Table 1: In Vitro Potency of BMS-986195 against Tec Family Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-986195 against key members of the Tec family of kinases in cell-free assays.

Kinase	IC50 (nM)	Selectivity vs. BTK (Fold)
BTK	0.1[4][5]	1
TEC	0.9[4][5]	9
BMX	1.5[4][5]	15
TXK	5.0[5]	50

Note: The selectivity fold is calculated as the IC50 for the respective kinase divided by the IC50 for BTK.

## Table 2: Cellular Activity of BMS-986195

This table presents the IC50 values of BMS-986195 in various cell-based functional assays, demonstrating its potent inhibition of B-cell signaling.

Assay	Cell Type	Stimulus	Measured Endpoint	IC50 (nM)
B-Cell Proliferation	Peripheral B-cells	BCR stimulation	Proliferation	0.04[4]
CD86 Expression	Peripheral B-cells	BCR stimulation	CD86 surface expression	0.3[4]
TNFα Production	Human PBMCs	Fcγ receptor stimulation	TNFα production	0.3[4]
Calcium Flux	Ramos B-cells	BCR stimulation	Calcium mobilization	7.2[4]
CD69 Expression	Human Whole Blood	BCR stimulation	CD69 surface expression	11[3][5]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays cited.

## Biochemical Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory activity of BMS-986195 on purified kinase enzymes.

Objective: To measure the IC<sub>50</sub> values of BMS-986195 against purified Tec family kinases.

General Methodology:

- Reagents: Recombinant human Tec family kinase enzymes (BTK, TEC, BMX, TXK), appropriate peptide or protein substrate, ATP, and BMS-986195 at various concentrations.
- Procedure:
  - The kinase, substrate, and inhibitor are pre-incubated in a buffer solution.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a radiometric assay (detecting incorporation of <sup>32</sup>P or <sup>33</sup>P from radiolabeled ATP) or a non-radioactive method like fluorescence polarization or luminescence-based ATP detection.
- Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC<sub>50</sub> value is determined by fitting the data to a sigmoidal dose-response curve.

## Human Whole Blood B-Cell Activation Assay

This assay assesses the functional consequences of BTK inhibition in a more physiologically relevant ex vivo setting.

Objective: To measure the potency of BMS-986195 in inhibiting BCR-mediated B-cell activation in human whole blood.

#### General Methodology:

- **Sample Collection:** Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
- **Procedure:**
  - Aliquots of whole blood are treated with a range of concentrations of BMS-986195 or a vehicle control.
  - The blood is then stimulated with a B-cell receptor agonist (e.g., anti-IgM antibody) to induce B-cell activation. An unstimulated control is also included.
  - The samples are incubated for a set period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
  - Following incubation, red blood cells are lysed.
  - The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
- **Data Acquisition and Analysis:** The samples are analyzed by flow cytometry. B-cells are identified based on their specific markers, and the expression level of CD69 on the B-cell population is quantified. The IC50 value is calculated by plotting the inhibition of CD69 expression against the BMS-986195 concentration.

## In Vivo BTK Occupancy Assay

This assay measures the extent and duration of BTK engagement by BMS-986195 in a living organism.

**Objective:** To determine the percentage of BTK that is covalently bound by BMS-986195 over time after administration.

#### General Methodology:

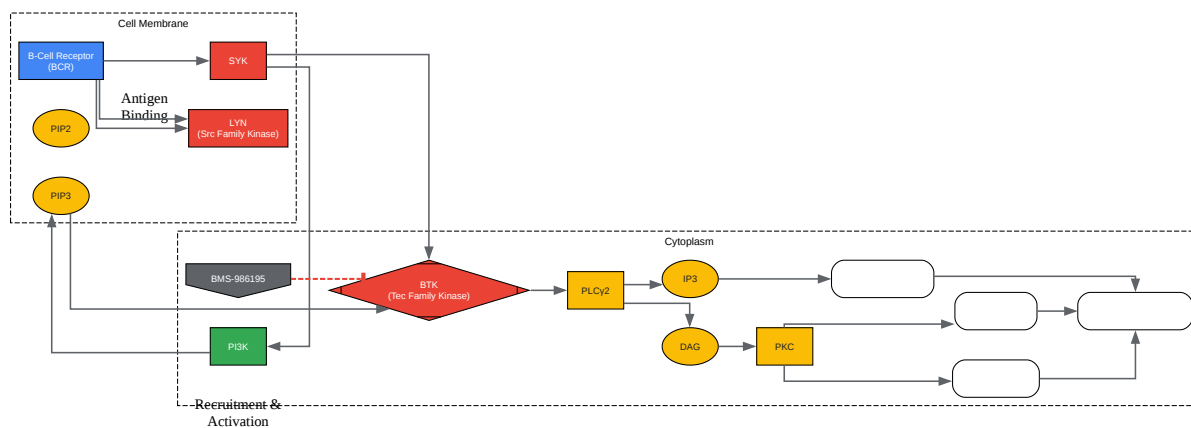
- **Sample Collection:** Blood samples are collected from subjects at various time points before and after the administration of BMS-986195.

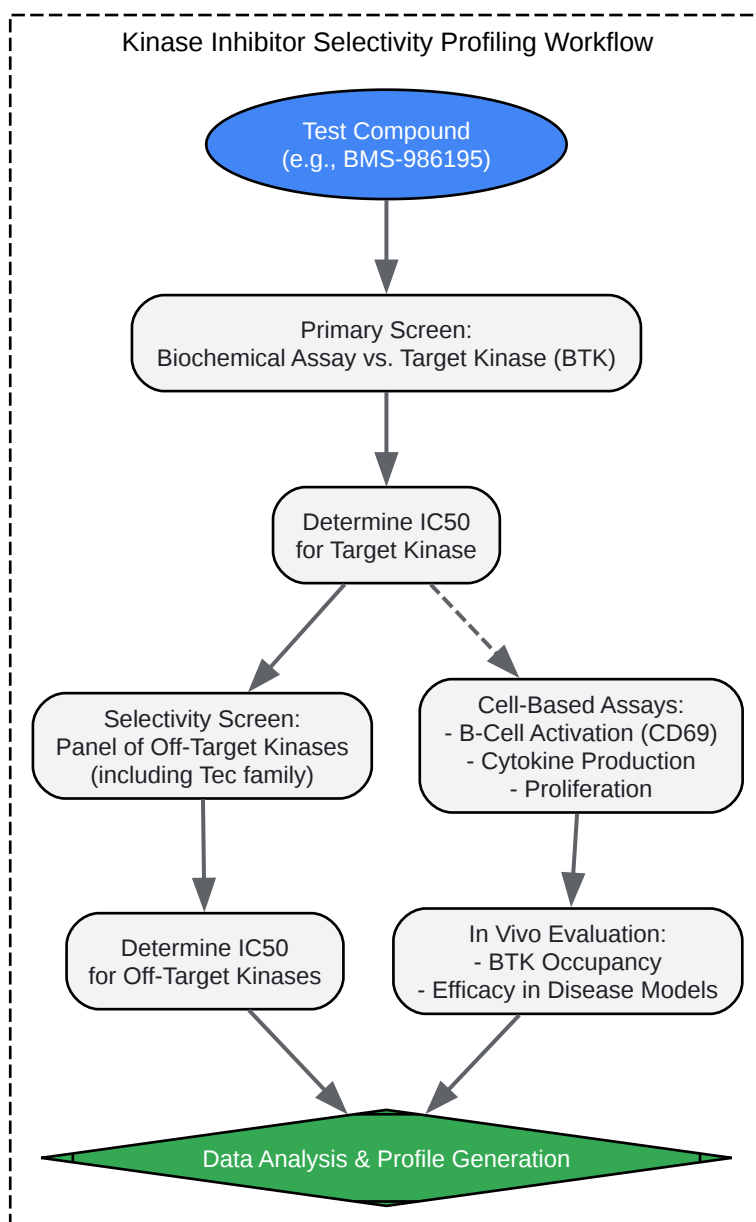
- Procedure:
  - Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.
  - Cell lysates are prepared to extract the proteins, including BTK.
  - A mass spectrometry-based approach is typically used to differentiate between BMS-986195-bound (occupied) BTK and unbound (free) BTK. This often involves immunocapture to isolate BTK, followed by enzymatic digestion and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[2]</sup> The covalent modification by BMS-986195 results in a specific mass shift in the target peptide containing the cysteine residue.
- Data Analysis: The ratio of the occupied BTK peptide to the total BTK peptide (occupied + free) is used to calculate the percentage of BTK occupancy at each time point.

## Mandatory Visualizations

### B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK and other Tec family kinases in the B-cell receptor signaling cascade.





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